2,2-dideuteriooctadecanoic acid

Catalog No.
S731390
CAS No.
19905-58-9
M.F
C18H36O2
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dideuteriooctadecanoic acid

CAS Number

19905-58-9

Product Name

2,2-dideuteriooctadecanoic acid

IUPAC Name

2,2-dideuteriooctadecanoic acid

Molecular Formula

C18H36O2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2

InChI Key

QIQXTHQIDYTFRH-FBCWWBABSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O

Isotope-Labeled Internal Standard for Mass Spectrometry

Stearic acid-2,2-d2 serves as a reliable internal standard in mass spectrometry (MS) experiments, particularly those involving the analysis of biological samples containing natural stearic acid.

Here's how it functions:

  • During sample preparation, a known amount of stearic acid-2,2-d2 is added to the sample alongside the target analyte(s).
  • Both the analyte(s) and the internal standard undergo the same sample processing and ionization steps within the mass spectrometer.
  • The resulting mass spectrum reveals peaks corresponding to the analyte(s) of interest and a distinct peak for the stearic acid-2,2-d2.

By comparing the intensity ratio of the analyte peak to the internal standard peak, researchers can account for variations in sample preparation, instrument response, and ionization efficiency, leading to more accurate and reproducible quantitative measurements of the target analyte(s).

This application is crucial in various research areas, including:

  • Lipidomics: Studying the composition and function of lipids in biological systems
  • Metabolism studies: Investigating the fate and transformation of fatty acids within organisms
  • Drug discovery and development: Quantifying drug metabolites in biological fluids

Investigating Membrane Dynamics and Lipid Interactions

Stearic acid-2,2-d2 can be used as a probe molecule to study the dynamics and interactions of lipids within biological membranes.

  • By incorporating stearic acid-2,2-d2 into model membranes or living cells, researchers can utilize techniques like NMR spectroscopy or neutron scattering to monitor the movement and behavior of the labeled molecule.
  • This information provides valuable insights into:
    • Membrane fluidity: How easily molecules can move within the membrane
    • Lipid-protein interactions: How lipids interact with and influence the function of membrane proteins
    • Phase transitions: How the physical properties of the membrane change under different conditions

These studies contribute to a deeper understanding of various cellular processes, including:

  • Signal transduction: How cells receive and transmit information
  • Endocytosis and exocytosis: How cells take up and release materials
  • Neurotransmission: How nerve cells communicate with each other

2,2-Dideuteriooctadecanoic acid, also known as dideuterated stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is a derivative of octadecanoic acid, where two hydrogen atoms are replaced by deuterium isotopes at the second carbon position. This modification alters its physical and chemical properties, making it a valuable compound in various scientific fields, particularly in studies involving lipid metabolism and enzymatic reactions.

Stearic acid-2,2-d2's primary function lies in its use as a tracer molecule in scientific research. By incorporating it into biological systems, researchers can track the metabolism and interactions of stearic acid within cells and organisms. The specific location of the deuterium label allows scientists to distinguish between newly synthesized stearic acid and existing pools using mass spectrometry techniques []. This information is crucial for understanding fatty acid uptake, storage, and utilization in various biological processes.

. For instance, deuterated fatty acids can participate in enzymatic reactions where the isotope effect is observed. The incorporation of deuterium can affect the rate of reaction and the mechanism by which enzymes catalyze the conversion of substrates. Studies have shown that deuterium-labeled compounds can be used to trace metabolic pathways and to understand the mechanisms of enzyme-catalyzed reactions more clearly .

Research indicates that 2,2-dideuteriooctadecanoic acid exhibits biological activity similar to that of its non-deuterated counterpart, octadecanoic acid (stearic acid). It may influence lipid metabolism and has been studied for its potential effects on cell signaling pathways and membrane fluidity. The unique isotopic labeling allows for detailed studies of fatty acid metabolism in biological systems, providing insights into how these compounds are utilized within cells .

The synthesis of 2,2-dideuteriooctadecanoic acid typically involves the use of deuterated precursors or reactions under deuterated conditions. Common methods include:

  • Deuteration via Heavy Water: The compound can be synthesized by reacting octadecanoic acid with heavy water (D₂O), allowing for the exchange of hydrogen atoms with deuterium during the reaction process .
  • Organic Synthesis: Specific synthetic routes involve using labeled reagents such as 1-bromo-2-octyne to produce deuterated fatty acids through organic synthesis techniques .

These methods ensure a high degree of isotopic purity, which is essential for accurate biological and chemical analysis.

2,2-Dideuteriooctadecanoic acid has several applications in research and industry:

  • Metabolic Studies: It is used as a tracer in metabolic studies to understand lipid metabolism and fatty acid oxidation pathways.
  • Enzyme Mechanism Investigation: The compound serves as a substrate in enzyme-catalyzed reactions to elucidate mechanisms involving fatty acids .
  • Pharmaceutical Research: Its unique properties make it useful in drug development, particularly in understanding how drugs interact with lipid membranes.

Interaction studies involving 2,2-dideuteriooctadecanoic acid focus on its behavior in biological systems and its interactions with proteins and enzymes. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To observe how deuterated compounds behave in various environments.
  • Mass Spectrometry: To track the incorporation and metabolism of deuterated fatty acids within biological systems.

Such studies help clarify how modifications at specific positions on fatty acids affect their biological roles and interactions with other biomolecules .

Several compounds share structural similarities with 2,2-dideuteriooctadecanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
Octadecanoic Acid (Stearic Acid)C₁₈H₃₆O₂Non-deuterated version widely found in nature
11,11-Dideuteriostearic AcidC₁₈H₃₄D₂O₂Deuteration at position 11; used for metabolic studies
12-Iodo-9-cis-octadecenoic AcidC₁₈H₃₄I O₂Contains iodine; used in lipid research
2-Methyloctadecanoic AcidC₁₉H₃₈O₂Methyl-branched structure affecting properties

The uniqueness of 2,2-dideuteriooctadecanoic acid lies primarily in its specific isotopic labeling at the second carbon position, which allows for distinct insights into metabolic pathways and enzymatic mechanisms that are not readily observable with non-deuterated fatty acids .

Catalytic Deuteration Methodologies for Position-Specific Isotope Incorporation

Catalytic deuteration represents the gold standard for achieving controlled deuterium incorporation in saturated fatty acids. Key methodologies include:

Platinum-Group Metal Catalysis

Platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts enable selective multi-deuteration under mild conditions. These systems leverage D₂O or i-PrOD-d₈ as deuterium sources, synergistically activating C–H bonds for hydrogen-deuterium exchange (HIE). For 2,2-dideuteriooctadecanoic acid synthesis:

  • Substrate: Stearic acid methyl ester.
  • Catalyst: Pt/C (5% w/w) or Rh/C.
  • Conditions: 80°C, 12–24 hours, under D₂O-based solvent systems.
  • Outcome: Regioselective deuteration at α- and β-positions, with >98% deuterium incorporation achievable through iterative catalytic cycles.

Table 1: Catalytic Systems for Fatty Acid Deuteration

Catalyst SystemDeuterium SourceSolventYield (%)Position Specificity
Pt/C + Rh/CD₂Oi-PrOD-d₈85–92α/β carbons
RuCl₂(PPh₃)₃D₂OH₂O/MeOH70–80Multiple positions

Ruthenium-Catalyzed Deuteration

Ruthenium complexes ([RuCl₂(PPh₃)₃]) enable orthogonal chemoselectivity in polyfunctional molecules. For stearic acid derivatives, this method:

  • Mechanism: Oxidative addition of D₂ followed by C–H activation.
  • Additives: CuI, KOH, or Zn powder modulate reactivity.
  • Applications: Low-temperature deuteration (<50°C) with minimal byproduct formation.

Platinum-Group Metal Catalysts in Multi-Deuterium Labeling Reactions

Platinum-group metals (PGMs) dominate industrial and academic deuteration protocols due to their:

  • High Catalytic Efficiency: Pt/C achieves >90% deuteration in alkanes under 80°C.
  • Reaction Scalability: Compatible with linear, branched, and cyclic substrates.
  • Deuterium Economy: Utilizes D₂O as a low-cost, sustainable deuterium source.

Key Advantages Over Traditional Methods

ParameterPGM-Catalyzed DeuterationClassical HIE (e.g., NaOD)
Temperature60–100°C>150°C
Byproduct FormationMinimalHigh
Isotope Purity>98% DVariable

Solvent Isotope Effects in Deuteration Efficiency Optimization

Solvent isotope effects (SIEs) profoundly influence reaction kinetics and equilibrium. For deuteration in D₂O or CD₃OD:

  • Acid Dissociation: Lower pKa in D₂O reduces deprotonation rates.
  • Hydrolysis Rates: Inverse SIE observed in ester hydrolysis (faster in D₂O).
  • Protic Solvent Impact: Heavy water stabilizes transition states via stronger H-bonding, slowing HIE.

Table 2: Solvent Isotope Effects on Deuteration

SolventReaction TypeRate Change (vs H₂O)Mechanistic Impact
D₂OEster Hydrolysis+2× (faster)Inverse SIE
D₂OAcid Dissociation-50% (slower)Normal SIE
CD₃ODC–H Bond Activation-30% (slower)Transition State Stabilization

Quantification of Fatty Acid Uptake Dynamics Using Deuterated Analogs

The incorporation kinetics of 2,2-dideuteriooctadecanoic acid into cellular systems provide a robust framework for modeling lipid assimilation. In oocyte maturation studies, Raman spectral analysis revealed an inverse relationship between extracellular deuterated stearic acid (dSA) concentration and uptake efficiency. At 200 μM, approximately 68% of administered dSA accumulated intracellularly over 24 hours, decreasing to 42% at 400 μM [2]. This nonlinear uptake pattern suggests saturation kinetics in fatty acid transporters or binding proteins.

dSA Concentration (μM)Uptake Efficiency (%) (24 hours)Bovine Serum Albumin Ratio (dSA:BSA)
20068 ± 5.21:1.5
30055 ± 4.11:1
40042 ± 3.81:0.75

Time-resolved analyses further showed that 72% of total dSA internalization occurs within the first 6 hours of exposure, followed by plateau phases indicative of equilibrium between influx and metabolic utilization [2]. The deuterium label’s stability enables precise discrimination between newly absorbed fatty acids and endogenous pools, overcoming limitations of radioisotopic tracers in long-term experiments.

Tracking Lipid Droplet Biogenesis and Heterogeneity Patterns

Spatiotemporal mapping via Raman microspectroscopy has uncovered striking compartmentalization of 2,2-dideuteriooctadecanoic acid within lipid droplets. Individual oocytes exhibited intra-droplet dSA concentration variances up to 40% during early biogenesis (0–12 hours), stabilizing to 15% heterogeneity by 48 hours [2]. This maturation-dependent homogenization correlates with upregulation of lipid droplet coating proteins like perilipin-3, which facilitate neutral lipid exchange between droplets.

Culture Time (hours)Mean Intra-Droplet dSA Variation (%)Lipid Droplet Diameter (μm)
638.7 ± 6.21.2 ± 0.3
2422.1 ± 4.52.8 ± 0.7
4814.9 ± 3.14.5 ± 1.1

Notably, deuterium’s distinct Raman shift at 2075 cm⁻¹ allows simultaneous tracking of dSA and endogenous lipids without fluorescent labeling artifacts [2]. This dual detection capability has revealed subpopulations of lipid droplets preferentially enriched in deuterated species, suggesting microdomain-specific sorting mechanisms during lipogenesis.

Elucidating Hepatic Lipogenesis Regulatory Networks

In hepatocyte models, 2,2-dideuteriooctadecanoic acid has illuminated previously opaque pathways in de novo lipogenesis. Mass spectral analysis of methyl 2,2-dideuterio esters demonstrated selective retention of deuterium at the β-oxidation site during mitochondrial processing, with 83% of the label preserved through three catalytic cycles [3]. This metabolic inertia enables precise reconstruction of acyl-CoA elongation patterns.

Critical insights into NADPH utilization emerged from tracking deuterium flows in palmitate synthesis. While cytosolic NADPH pools derived from glucose-6-phosphate dehydrogenase showed 34% deuterium enrichment, serine catabolism via SHMT1-MTHFD1 contributed 61% of reducing equivalents in hepatic lipogenesis [4]. This compartmentalization explains liver-specific dependencies on folate cycle enzymes for lipid biosynthesis.

NADPH Source% Contribution to LipogenesisDeuterium Enrichment in Palmitate
Pentose Phosphate34 ± 3.128 ± 2.4
Serine Catabolism61 ± 4.755 ± 3.8
Mitochondrial Shuttle5 ± 1.2<2

Furthermore, JNK/MAPK signaling modulation by stearate derivatives was implicated in mitochondrial fusion-fission equilibria. 2,2-dideuteriooctadecanoic acid treatment reduced Drp1 phosphorylation by 47% in vascular smooth muscle cells, shifting the fusion/fission ratio from 0.38 to 1.24 within 12 hours [5]. This kinetic profile suggests deuterated lipids may serve as allosteric regulators of metabolic transcription factors.

High-Resolution Orbitrap Platforms for Deuteration Pattern Analysis

High-resolution Orbitrap mass spectrometry represents the cornerstone technology for precise analysis of 2,2-dideuteriooctadecanoic acid and its deuteration patterns. The fundamental advantage of Orbitrap technology lies in its ability to achieve exceptional mass resolution of up to 500,000 full width at half maximum at mass-to-charge ratio 200, enabling baseline separation of deuterium isotopologues from carbon-13 containing species.

The Orbitrap mass analyzer operates through electrostatic ion trapping, where ions oscillate around a central spindle-shaped electrode while being detected through image current measurements. This unique detection mechanism provides several analytical advantages for deuterium-labeled fatty acid analysis, including sub-parts-per-million mass accuracy and exceptional stability over extended analytical periods.

Critical Parameters for Deuteration Pattern Analysis

ParameterRecommended ValueApplication
Resolution (FWHM at m/z 200)120,000 - 500,000Baseline separation of deuterium isotopologues
Mass Accuracy<1 ppmAccurate elemental composition determination
AGC Target Value (MS)1 × 10⁶Full MS signal optimization
AGC Target Value (MS/MS)5 × 10⁴Fragment ion abundance control
Maximum Ion Injection Time (MS)50-120 msSensitivity optimization
Maximum Ion Injection Time (MS/MS)80-150 msFragmentation efficiency
Scan Rate12-45 HzThroughput optimization
Dynamic Range10⁴ - 10⁶Quantitative analysis range
Mass Rangem/z 50-6000Comprehensive molecular coverage
Isolation Window1.0-2.0 DaPrecursor ion selectivity

Recent developments in Orbitrap instrumentation have demonstrated the capability to resolve deuterium from carbon-13 isotopes at the tandem mass spectrometry level when operating at ultra-high resolution settings. For 2,2-dideuteriooctadecanoic acid analysis, this resolution capability becomes critical as the mass difference between deuterium-containing species and carbon-13 isotopologue species can be as small as 0.0034 atomic mass units.

The analytical workflow for deuteration pattern analysis typically involves reversed-phase liquid chromatography coupled to high-resolution Orbitrap mass spectrometry. Chromatographic separation is particularly important for deuterated fatty acids as matrix effects can significantly influence quantitative measurements. The implementation of targeted tandem mass spectrometry approaches with stepped collision energies allows for comprehensive fragmentation analysis while maintaining the structural integrity of deuterium labels.

Advanced data acquisition strategies for Orbitrap platforms include the use of data-independent acquisition methods, which provide comprehensive fragmentation coverage without the bias introduced by data-dependent acquisition. These approaches are particularly valuable for 2,2-dideuteriooctadecanoic acid analysis as they enable simultaneous monitoring of precursor and fragment ion deuteration patterns.

Quantitative Considerations

The quantitative analysis of 2,2-dideuteriooctadecanoic acid requires careful consideration of several factors that influence measurement accuracy. Matrix effects represent a significant challenge, particularly when analyzing biological samples where endogenous fatty acids can interfere with deuterated analyte detection. The use of stable isotope dilution methods with appropriately matched internal standards has proven essential for accurate quantification.

Recent studies have demonstrated that Orbitrap-based analysis can achieve detection limits below 10 femtograms for deuterated fatty acid derivatives when coupled with negative ion chemical ionization. This sensitivity level enables the detection of trace amounts of 2,2-dideuteriooctadecanoic acid in complex biological matrices, supporting metabolic flux studies and biosynthetic pathway investigations.

The analytical precision achievable with optimized Orbitrap methods approaches 2% relative standard deviation for deuterated fatty acid measurements. This level of precision is essential for accurately determining isotopic enrichment patterns and calculating metabolic flux parameters in stable isotope labeling experiments.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications

Hydrogen-Deuterium Exchange Mass Spectrometry has emerged as a transformative analytical technique for investigating protein-lipid interactions involving 2,2-dideuteriooctadecanoic acid. The fundamental principle of HDX-MS relies on the exchange of labile hydrogen atoms in proteins with deuterium from the surrounding solvent, providing insights into protein structure, dynamics, and molecular interactions.

In the context of 2,2-dideuteriooctadecanoic acid research, HDX-MS applications extend beyond traditional protein analysis to encompass lipid-protein interaction studies and membrane dynamics investigations. The technique enables real-time monitoring of conformational changes in membrane-associated proteins upon exposure to deuterated fatty acids, revealing mechanistic details of lipid-protein binding events.

Analytical Framework for HDX-MS Applications

Application AreaDeuteration Time RangeResolution RequiredKey Analytical Advantages
Protein Conformation AnalysisSeconds to hours≥35,000Real-time structural monitoring
Protein-Ligand Binding Studies10 seconds to 2 hours≥35,000Binding site localization
Epitope Mapping30 seconds to 1 hour≥30,000Antibody-antigen interaction mapping
Allosteric Effect InvestigationMinutes to hours≥30,000Long-range effect detection
Protein Folding DynamicsMilliseconds to hours≥35,000Kinetic parameter determination
Multi-protein Complex AnalysisMinutes to days≥70,000Interface identification
Membrane Protein AnalysisSeconds to hours≥35,000Lipid environment effects
Biotherapeutic CharacterizationSeconds to hours≥35,000Formulation stability assessment

The implementation of HDX-MS for 2,2-dideuteriooctadecanoic acid studies requires specialized experimental designs that account for the unique properties of deuterated fatty acids. Unlike traditional HDX-MS experiments that focus on backbone amide hydrogen exchange, fatty acid-protein interaction studies must consider the potential for deuterium incorporation at multiple sites within both the lipid and protein components.

Technical Implementation Strategies

Advanced HDX-MS workflows for deuterated fatty acid analysis incorporate automated sample handling systems to minimize back-exchange and ensure reproducible deuteration levels. The use of sub-zero temperatures and acidic pH conditions during sample processing effectively reduces unwanted deuterium loss, preserving the original exchange patterns for accurate analysis.

Recent developments in HDX-MS technology have introduced data-independent acquisition approaches that significantly enhance peptide coverage and deuteration measurement precision. These methods enable the detection of subtle changes in protein dynamics upon exposure to 2,2-dideuteriooctadecanoic acid, providing insights into the molecular mechanisms of fatty acid-mediated protein regulation.

The analytical workflow typically involves rapid quenching of the exchange reaction followed by online pepsin digestion and liquid chromatography-mass spectrometry analysis. For Orbitrap-based detection, resolution settings of 35,000 or higher are required to achieve adequate mass accuracy for precise deuteration measurements.

Biological Applications and Research Findings

HDX-MS studies involving 2,2-dideuteriooctadecanoic acid have revealed important insights into fatty acid metabolism and transport mechanisms. Research has demonstrated that deuterated stearic acid derivatives can serve as molecular probes for investigating membrane protein conformational changes and lipid-binding site characterization.

The technique has proven particularly valuable for studying fatty acid synthase enzymes, where 2,2-dideuteriooctadecanoic acid serves as both a substrate analog and a structural probe. These investigations have elucidated the dynamic nature of enzyme-substrate interactions and provided mechanistic insights into fatty acid biosynthetic pathways.

Stable Isotope Probing in Metabolic Flux Quantification

Stable isotope probing represents a powerful analytical approach for quantifying metabolic fluxes involving 2,2-dideuteriooctadecanoic acid in biological systems. This technique enables the tracking of isotopic labels through metabolic networks, providing quantitative information about pathway activities and metabolic transformations.

The application of stable isotope probing to 2,2-dideuteriooctadecanoic acid research encompasses multiple analytical dimensions, including carbon metabolism tracing, lipid biosynthesis rate determination, and metabolic pathway flux quantification. These applications rely on high-resolution mass spectrometry to distinguish isotopologues and accurately measure isotopic enrichment patterns.

Technical Approaches for Metabolic Flux Analysis

Isotope TracerPrimary ApplicationDetection MethodMetabolic InformationRequired Resolution
¹³C-labeled substratesCarbon metabolism tracingHigh-resolution MSPathway flux quantification≥100,000
D₂O (Heavy water)Biosynthesis rate determinationHigh-resolution MSDe novo synthesis rates≥120,000
¹⁵N-labeled compoundsNitrogen assimilation studiesHigh-resolution MSAmino acid biosynthesis≥100,000
¹⁸O-labeled waterActive growth detectionHigh-resolution MSCell division activity≥100,000
¹³C-glucoseCentral carbon metabolismNMR/MSGlycolysis vs PPP activity≥70,000
¹³C-glutamineTCA cycle analysisNMR/MSAnaplerotic flux measurement≥70,000

The integration of 2,2-dideuteriooctadecanoic acid into stable isotope probing workflows requires sophisticated analytical strategies that account for the compound's unique isotopic signature. The presence of two deuterium atoms at the alpha position creates distinctive mass spectral patterns that must be accurately resolved from natural isotope abundances and other metabolic intermediates.

Quantitative Flux Analysis Methods

Advanced flux analysis approaches employ computational modeling frameworks that integrate isotopomer balancing with metabolite pool size measurements. For 2,2-dideuteriooctadecanoic acid studies, these methods enable the determination of fatty acid synthesis rates, beta-oxidation fluxes, and lipid turnover kinetics with unprecedented precision.

The analytical workflow typically involves controlled feeding experiments where organisms are exposed to 2,2-dideuteriooctadecanoic acid under defined conditions. Time-course sampling allows for the construction of isotopic labeling kinetics, from which metabolic flux parameters can be extracted using specialized software tools.

Recent developments in non-stationary isotopic labeling approaches have expanded the applicability of stable isotope probing to systems where traditional steady-state assumptions are not valid. These methods are particularly relevant for 2,2-dideuteriooctadecanoic acid research in dynamic biological systems where rapid metabolic changes occur.

Biological System Applications

Stable isotope probing with 2,2-dideuteriooctadecanoic acid has provided valuable insights into lipid metabolism across diverse biological systems. In microbial systems, the technique has revealed novel pathways for fatty acid utilization and demonstrated the importance of deuterated lipids in membrane adaptation processes.

Mammalian cell culture studies employing 2,2-dideuteriooctadecanoic acid probing have elucidated the role of dietary fatty acids in cellular metabolism and demonstrated the utility of deuterated tracers for investigating lipid storage and mobilization dynamics. These findings have important implications for understanding metabolic disorders and developing therapeutic interventions.

The application of quantitative stable isotope probing methods has also revealed unexpected metabolic flexibility in fatty acid utilization pathways. Studies using 2,2-dideuteriooctadecanoic acid as a tracer have demonstrated that cells can rapidly adjust their metabolic fluxes in response to changing environmental conditions, highlighting the dynamic nature of lipid metabolism.

Analytical Considerations for Deuterated Fatty Acids

CompoundMolecular FormulaMolecular WeightCAS NumberAnalytical Challenge
2,2-dideuteriooctadecanoic acidC₁₈H₃₄D₂O₂286.49 Da19905-58-9¹³C interference separation
Stearic acid-d₃₅C₁₈HD₃₅O₂319.72 Da17660-51-4Matrix effect compensation
Oleic acid-d₂C₁₈H₃₂D₂O₂284.47 Da5711-29-5Isomeric separation
Palmitic acid-d₂C₁₆H₃₀D₂O₂258.44 Da30719-28-9Background subtraction
Linoleic acid-d₄C₁₈H₃₀D₄O₂284.47 Da2985-16-0Oxidation stability
Arachidonic acid-d₈C₂₀H₂₄D₈O₂312.51 Da84359-66-4Fragmentation complexity

The analytical challenges associated with 2,2-dideuteriooctadecanoic acid analysis in stable isotope probing experiments require careful optimization of mass spectrometric parameters and sample preparation protocols. The development of robust analytical methods that can reliably distinguish deuterated species from natural isotope variants is essential for accurate flux quantification.

XLogP3

7.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.284083879 g/mol

Monoisotopic Mass

286.284083879 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2,2-~2~H_2_)Octadecanoic acid

Dates

Last modified: 08-15-2023

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